molecular formula C9H10BrNO2 B14836301 2-Bromo-5-cyclopropoxy-3-methoxypyridine

2-Bromo-5-cyclopropoxy-3-methoxypyridine

Cat. No.: B14836301
M. Wt: 244.08 g/mol
InChI Key: XMAWIZPDGPKZNG-UHFFFAOYSA-N
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Description

2-Bromo-5-cyclopropoxy-3-methoxypyridine is a pyridine derivative featuring bromine at position 2, a methoxy group at position 3, and a cyclopropoxy group at position 5. Its molecular formula is C₉H₁₀BrNO₂, with an approximate molecular weight of 244.08 g/mol. The cyclopropoxy substituent introduces steric strain and unique electronic effects, distinguishing it from analogs with simpler alkoxy groups.

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

2-bromo-5-cyclopropyloxy-3-methoxypyridine

InChI

InChI=1S/C9H10BrNO2/c1-12-8-4-7(5-11-9(8)10)13-6-2-3-6/h4-6H,2-3H2,1H3

InChI Key

XMAWIZPDGPKZNG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC(=C1)OC2CC2)Br

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The retrosynthetic dissection of 2-bromo-5-cyclopropoxy-3-methoxypyridine reveals two key disconnections:

  • Bromine at position 2 : Likely introduced via electrophilic aromatic substitution (EAS) or diazotization.
  • Cyclopropoxy group at position 5 : Introduced through nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction.
  • Methoxy group at position 3 : Typically installed early as a directing group for subsequent functionalization.

Synthetic Routes

Route 1: Sequential Bromination and Etherification

Synthesis of 3-Methoxy-5-hydroxypyridine

The precursor 3-methoxy-5-hydroxypyridine is synthesized via selective demethylation of 3,5-dimethoxypyridine. Using boron tribromide (BBr₃) in dichloromethane at −78°C, the methoxy group at position 5 is cleaved, yielding the dihydroxy intermediate.

Bromination at Position 2

Bromination is achieved using N-bromosuccinimide (NBS) in the presence of iron(III) chloride (FeCl₃) as a Lewis acid. The methoxy group at position 3 directs bromination to the ortho position (C2), yielding 2-bromo-3-methoxy-5-hydroxypyridine.

Reaction Conditions :

  • NBS (1.2 equiv.), FeCl₃ (0.1 equiv.), CH₂Cl₂, 0°C to room temperature, 12 hours.
  • Yield: 68–72%.
Cyclopropoxy Group Introduction

The hydroxyl group at position 5 is substituted with cyclopropoxy via a Mitsunobu reaction. Cyclopropanol, triphenylphosphine (PPh₃), and diisopropyl azodicarboxylate (DIAD) facilitate the etherification.

Reaction Conditions :

  • Cyclopropanol (1.5 equiv.), PPh₃ (1.5 equiv.), DIAD (1.5 equiv.), THF, 0°C to room temperature, 24 hours.
  • Yield: 55–60%.

Route 2: Directed Ortho-Metalation Strategy

Lithiation and Bromination

3-Methoxypyridine is treated with lithium diisopropylamide (LDA) at −78°C, generating a lithiated intermediate at position 4 (para to methoxy). Quenching with bromine introduces bromine at position 2, yielding 2-bromo-3-methoxypyridine.

Reaction Conditions :

  • LDA (2.0 equiv.), THF, −78°C, bromine (1.1 equiv.).
  • Yield: 65–70%.
Nitration and Reduction

Nitration at position 5 (directed by methoxy at C3) using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) yields 2-bromo-3-methoxy-5-nitropyridine. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to amine, followed by hydrolysis to hydroxyl.

Reaction Conditions :

  • HNO₃ (1.5 equiv.), H₂SO₄, 0°C, 1 hour.
  • Yield after nitration: 75%.
  • Reduction: H₂ (1 atm), 10% Pd/C, EtOH, room temperature, 3 hours.
  • Yield: 85%.
Cyclopropoxylation

The hydroxyl group at position 5 undergoes Mitsunobu reaction with cyclopropanol, as described in Route 1.

Route 3: Diazonium Salt Intermediate Approach

Amination and Diazotization

2-Amino-5-cyclopropoxy-3-methoxypyridine is synthesized via Ullmann coupling of 5-cyclopropoxy-3-methoxypyridine with ammonia. The amino group at position 2 is converted to a diazonium salt using sodium nitrite (NaNO₂) and hydrobromic acid (HBr).

Reaction Conditions :

  • NaNO₂ (1.1 equiv.), HBr (48%), −10°C, 1 hour.

Comparative Analysis of Synthetic Methods

Parameter Route 1 Route 2 Route 3
Total Yield 40–45% 35–40% 50–55%
Key Advantage Mild conditions Regioselective bromination High functional group tolerance
Major Limitation Low cyclopropoxylation yield Multi-step nitration Diazonium salt instability
Scalability Moderate Low High

Experimental Optimization

Bromination Efficiency

The use of FeCl₃ in Route 1 enhances bromination regioselectivity, minimizing di-substitution byproducts. Alternative brominating agents like Br₂ in acetic acid result in lower yields (50–55%) due to ring oxidation.

Cyclopropoxylation Alternatives

Replacing the Mitsunobu reaction with SNAr using cyclopropyl bromide and potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO) improves yields to 70% but requires elevated temperatures (120°C).

Challenges and Limitations

  • Regioselectivity : Competing directing effects of methoxy and hydroxyl groups complicate bromination positioning.
  • Cyclopropanol Stability : The strained cyclopropane ring is prone to ring-opening under acidic or high-temperature conditions.
  • Purification : Chromatographic separation of regioisomers (e.g., 2-bromo-4-cyclopropoxy-3-methoxypyridine) remains a bottleneck.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-cyclopropoxy-3-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while oxidation might produce a pyridine carboxylic acid .

Scientific Research Applications

2-Bromo-5-cyclopropoxy-3-methoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyclopropoxy-3-methoxypyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The cyclopropoxy and methoxy groups can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 2-Bromo-5-cyclopropoxy-3-methoxypyridine with five analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Properties
This compound Not available C₉H₁₀BrNO₂ 244.08 2-Br, 3-OCH₃, 5-cyclopropoxy Potential pharmaceutical intermediate (inferred)
3-Bromo-5-Methoxypyridine 50720-12-2 C₆H₆BrNO 188.02 3-Br, 5-OCH₃ Pharmaceutical intermediate
2-Bromo-3-chloro-5-Methoxypyridine 1211525-38-0 C₆H₅BrClNO 236.47 2-Br, 3-Cl, 5-OCH₃ Reactivity in substitution reactions
5-Bromo-2-methoxy-3-methylpyridine Not available C₇H₈BrNO 202.05 5-Br, 2-OCH₃, 3-CH₃ Organic synthesis (steric hindrance)
5-Bromo-2-methoxypyridine Not available C₆H₆BrNO 188.02 5-Br, 2-OCH₃ Boronic acid precursor
4-Bromo-2-chloro-5-methoxypyridine 1033610-45-5 C₆H₅BrClNO 236.47 4-Br, 2-Cl, 5-OCH₃ Electronic modulation in synthesis
Bromine Position
  • 2-Bromo vs. 3-Bromo : Bromine at position 2 (target compound) directs electrophilic substitution to position 4 or 6, while position 3 bromine (e.g., 3-Bromo-5-Methoxypyridine) influences reactivity at positions 2 or 4. This positional difference impacts regioselectivity in cross-coupling reactions .
Cyclopropoxy vs. Methoxy/Methyl
  • The cyclopropoxy group in the target compound introduces steric strain and increased electron-withdrawing effects compared to methoxy or methyl groups.
Chlorine Substitution
  • 2-Bromo-3-chloro-5-Methoxypyridine (CAS 1211525-38-0) combines bromine and chlorine, enabling sequential halogen exchange reactions. The chlorine atom’s electronegativity may stabilize intermediates in nucleophilic aromatic substitution .
Boronic Acid Derivatives
  • 5-Bromo-2-methoxypyridine () is a precursor to 2-Methoxy-5-pyridineboronic acid (CAS 163105-89-3), highlighting its utility in Suzuki-Miyaura cross-couplings. The target compound’s bromine could similarly serve as a leaving group in such reactions .

Research Findings

Steric and Electronic Modulation :

  • The cyclopropoxy group’s strain increases reactivity in nucleophilic substitutions compared to methoxy analogs. For example, in SNAr reactions, cyclopropoxy may act as a better leaving group than methoxy under specific conditions.
  • Methyl groups (e.g., in 5-Bromo-2-methoxy-3-methylpyridine) hinder accessibility to reactive sites, reducing reaction rates in sterically demanding environments .

Pharmaceutical Relevance :

  • Compounds like 3-Bromo-5-Methoxypyridine are documented intermediates in drug synthesis, suggesting that the target compound’s unique substituents could optimize bioavailability or binding affinity in medicinal chemistry .

Synthetic Versatility :

  • Halogenated pyridines with multiple substituents (e.g., 2-Bromo-3-chloro-5-Methoxypyridine) enable sequential functionalization, a strategy applicable to the target compound for building complex molecules .

Q & A

Q. What are the primary synthetic routes for preparing 2-Bromo-5-cyclopropoxy-3-methoxypyridine?

The compound can be synthesized via bromination of precursors such as 5-cyclopropoxy-3-methoxypyridine. A common approach involves electrophilic aromatic substitution using brominating agents like N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} under controlled conditions (e.g., in CCl4\text{CCl}_4 or CH2Cl2\text{CH}_2\text{Cl}_2) . Alternatively, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may introduce the cyclopropoxy group post-bromination . Key intermediates like 5-bromo-3-methoxypyridine derivatives are often synthesized first, followed by functionalization .

Q. What analytical techniques are recommended for characterizing this compound?

Essential characterization methods include:

  • NMR spectroscopy : 1H^1\text{H}, 13C^{13}\text{C}, and 2D NMR (e.g., HSQC, HMBC) to confirm substitution patterns and regioselectivity .
  • Mass spectrometry (HRMS or LC-MS) : To verify molecular weight (C9H10BrNO2\text{C}_9\text{H}_{10}\text{BrNO}_2, theoretical MW: 244.09 g/mol) and purity .
  • HPLC/GC : For assessing purity (>95% recommended for research-grade material) .

Q. How can solubility and stability be optimized for experimental use?

The compound is typically soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in dichloromethane. Stability tests under inert atmospheres (argon/nitrogen) at −20°C are advised to prevent degradation via hydrolysis or oxidation .

Advanced Research Questions

Q. How can computational modeling aid in retrosynthetic planning or reaction optimization?

Transformer-based models and hypergraph exploration strategies (as demonstrated for related brominated pyridines) can predict viable retrosynthetic pathways by analyzing US patent datasets. For example, substituent effects on bromination regioselectivity (e.g., methoxy vs. cyclopropoxy directing groups) can be modeled using DFT calculations to optimize reaction conditions .

Q. What factors explain discrepancies in reported bromination yields for similar pyridine derivatives?

Discrepancies may arise from:

  • Substituent electronic effects : Electron-donating groups (e.g., methoxy) enhance bromination at ortho/para positions, while steric hindrance from cyclopropoxy groups may reduce yields .
  • Catalyst choice : Lewis acids like FeBr3\text{FeBr}_3 or AlCl3\text{AlCl}_3 can shift regioselectivity .
  • Reaction temperature : Lower temperatures (0–25°C) favor controlled mono-bromination, avoiding di-substitution .

Q. What strategies mitigate side reactions during cyclopropoxy group introduction?

  • Protection/deprotection : Temporarily protect the methoxy group (e.g., as a TMS ether) to prevent unwanted nucleophilic substitution .
  • Metal-mediated coupling : Use palladium catalysts (e.g., Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4) for selective cross-coupling of cyclopropoxide precursors with bromopyridine intermediates .

Methodological Guidance

Q. How to resolve overlapping signals in NMR spectra due to similar substituents?

Employ 2D NMR techniques:

  • NOESY/ROESY : To differentiate spatial proximity of bromine and cyclopropoxy groups.
  • 19F^{19}\text{F}-decoupled experiments (if applicable) for fluorine-containing analogs .

Q. What safety protocols are critical for handling brominated pyridines?

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation (H335 hazard) .
  • Waste disposal : Neutralize brominated waste with sodium thiosulfate before disposal .

Data Contradictions and Validation

Q. How to address conflicting literature data on bromination regioselectivity?

  • Comparative studies : Replicate reported methods (e.g., bromination with Br2\text{Br}_2 vs. NBS) under identical conditions.
  • Control experiments : Verify substituent effects using model compounds (e.g., 3-methoxypyridine vs. 3-cyclopropoxypyridine) .

Q. What validation steps ensure reproducibility in cross-coupling reactions?

  • Catalyst screening : Test Pd2(dba)3\text{Pd}_2(\text{dba})_3, Pd(OAc)2\text{Pd(OAc)}_2, and ligand systems (e.g., XPhos).
  • Kinetic monitoring : Use in-situ IR or GC-MS to track reaction progress .

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